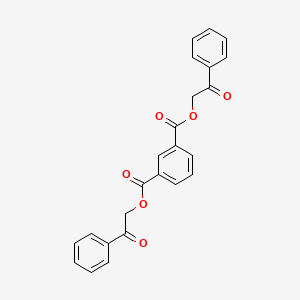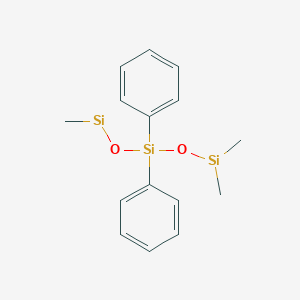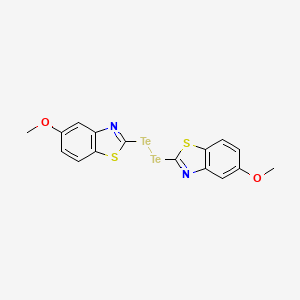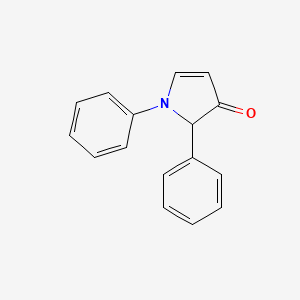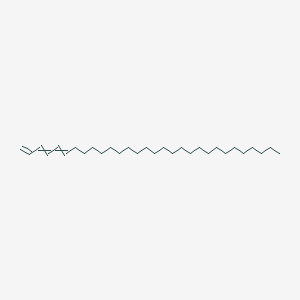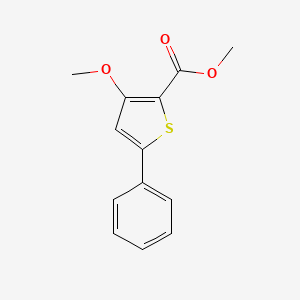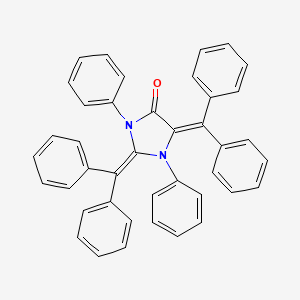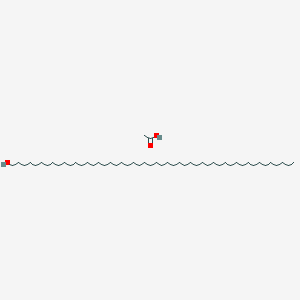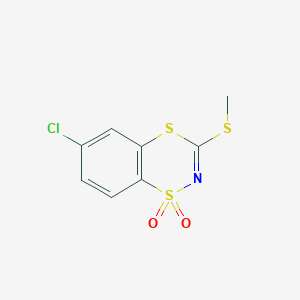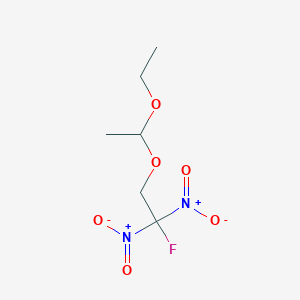
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is an organic compound with a complex structure that includes ethoxyethoxy, fluoro, and dinitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl vinyl ether with a fluorinated nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluoro and nitro groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the activity of certain biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The fluoro and nitro groups can form strong bonds with these targets, leading to changes in their activity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Ethoxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a fluoro and dinitro group.
2-(1-Ethoxyethoxy)propane: Similar structure but lacks the fluoro and dinitro groups.
Uniqueness
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is unique due to the presence of both fluoro and dinitro groups, which confer distinct chemical properties such as increased reactivity and potential biological activity. These properties make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
124618-95-7 |
|---|---|
Formule moléculaire |
C6H11FN2O6 |
Poids moléculaire |
226.16 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C6H11FN2O6/c1-3-14-5(2)15-4-6(7,8(10)11)9(12)13/h5H,3-4H2,1-2H3 |
Clé InChI |
FHWLTEDJSNSJDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


